2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide is a chemical compound with the molecular formula C6H8ClNO3S It is known for its unique structure, which includes a trichloromethyl group and a dioxido-dihydrothienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide typically involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The dioxido-dihydrothienyl moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)acetamide
- 2,2,2-Trichloro-1-(2,2-dioxido-5-(trichloromethyl)-1,3,2-dioxathiolan-4-yl)ethanol
Uniqueness
2,2,2-Trichloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)acetamide is unique due to its specific combination of trichloromethyl and dioxido-dihydrothienyl groups, which impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H6Cl3NO3S |
---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C6H6Cl3NO3S/c7-6(8,9)5(11)10-4-1-2-14(12,13)3-4/h1-2,4H,3H2,(H,10,11) |
InChI Key |
BFGYKUOBBIMMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.